(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane, commonly referred to as SDZ 220-581 Ammonium salt, is a complex organic compound characterized by its unique structural features. This compound integrates an amino acid backbone with both a phosphonomethyl group and a chlorophenyl substituent, which are pivotal for its biological activities. The presence of amino and phosphonate functionalities suggests potential roles in various biochemical pathways, particularly those involving neurotransmitter modulation and enzyme inhibition.
The chemical behavior of (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane is influenced by its functional groups. It can participate in several types of reactions:
These reactions are crucial for modifying the compound for enhanced biological activity or solubility.
The biological activities of (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane are primarily linked to its interaction with the N-methyl-D-aspartate (NMDA) receptor. As a competitive antagonist of this receptor, it modulates excitatory neurotransmission by preventing glutamate from binding, which is significant in regulating learning and memory processes. Additionally, preliminary studies suggest:
Various synthetic routes have been developed to produce (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane. Common methods include:
These methods allow for the optimization of functional groups to enhance biological activity and solubility.
The applications of (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane are diverse and include:
Interaction studies using computer-aided predictions have indicated that (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane may interact with various biological targets beyond the NMDA receptor. These studies suggest a broad spectrum of potential biological activities, including enzyme inhibition and modulation of other neurotransmitter systems.
Several compounds share structural similarities with (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-3-phosphonopropanoic Acid | Phosphonate group | Neuroactive, potential neuroprotective effects |
| 3-Chloro-L-tyrosine | Chlorinated aromatic ring | Antioxidant properties |
| 5-Amino-1-phosphonopentanoic Acid | Extended carbon chain with phosphonate | Anticancer activity |
The uniqueness of (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane lies in its specific combination of functionalities that confer distinct biological activities not fully replicated in these similar compounds.